molecular formula C10H14N2O2 B14051149 (Z)-3-Ethyl-N',4-dihydroxy-5-methylbenzimidamide

(Z)-3-Ethyl-N',4-dihydroxy-5-methylbenzimidamide

Cat. No.: B14051149
M. Wt: 194.23 g/mol
InChI Key: AAQHWJYZAVUCDS-UHFFFAOYSA-N
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Description

(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is an organic compound with a unique structure that includes both hydroxyl and benzimidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide typically involves the reaction of 3-ethyl-4-hydroxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzimidamide group can produce amines.

Scientific Research Applications

(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzimidamide groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidamide derivatives and hydroxyl-substituted aromatic compounds. Examples include:

  • 3-Ethyl-4-hydroxybenzimidamide
  • 5-Methyl-2-hydroxybenzimidamide

Uniqueness

(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is unique due to the presence of both hydroxyl and benzimidamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-ethyl-N',4-dihydroxy-5-methylbenzenecarboximidamide

InChI

InChI=1S/C10H14N2O2/c1-3-7-5-8(10(11)12-14)4-6(2)9(7)13/h4-5,13-14H,3H2,1-2H3,(H2,11,12)

InChI Key

AAQHWJYZAVUCDS-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C(=CC(=C1)/C(=N/O)/N)C)O

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=NO)N)C)O

Origin of Product

United States

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